1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid
Overview
Description
1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid is a useful research compound. Its molecular formula is C18H15BrN2O2 and its molecular weight is 371.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity Research has shown that brominated pyrazoles, including compounds similar to 1-(4-Bromophenyl)-3-phenylpyrazole-4-propionic acid, are pivotal in the synthesis of various heterocyclic compounds. For instance, the nitration of brominated pyrazoles in aqueous sulfuric acid has been studied, indicating that compounds like 4-bromo-3-phenylpyrazole can undergo significant reactions such as nitrodebromination and nitration of the aryl substituent, contributing to the development of novel compounds with potential applications in medicinal chemistry and materials science (Chang et al., 1979).
Anticonvulsant Activity Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. Notably, compounds like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester have shown considerable activity in test models, highlighting the therapeutic potential of these compounds in treating seizures without significant neurotoxicity. This illustrates the compound's relevance in drug discovery, particularly in developing new treatments for epilepsy (Unverferth et al., 1998).
Heterocyclic Systems Synthesis The synthesis of new fused and spiro heterocyclic systems from 3,5-pyrazolidinediones demonstrates the utility of bromophenyl derivatives in creating complex molecular structures. This research contributes to the expansion of heterocyclic chemistry, offering new avenues for the development of pharmaceuticals and materials with novel properties (Abdel-rahman et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AchE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Mode of Action
Similar compounds have been shown to inhibit ache activity . This inhibition could potentially disrupt the normal functioning of the cholinergic nervous system.
Biochemical Pathways
The compound may affect the biochemical pathways involving AchE and acetylcholine. Inhibition of AchE can lead to an accumulation of acetylcholine, disrupting normal nerve pulse transmission . This can have downstream effects on various physiological processes, including behavior and movement.
Result of Action
The result of the compound’s action would likely be a disruption of normal nerve pulse transmission due to the inhibition of AchE . This could lead to behavioral changes and movement impairment . .
Properties
IUPAC Name |
3-[1-(4-bromophenyl)-3-phenylpyrazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-15-7-9-16(10-8-15)21-12-14(6-11-17(22)23)18(20-21)13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQITLKSECQDHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676279 | |
Record name | 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75821-70-4 | |
Record name | 3-[1-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75821-70-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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